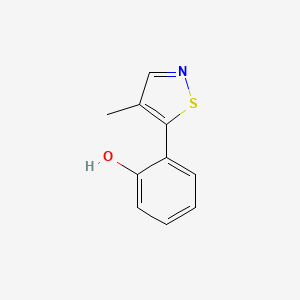
2-(4-Methyl-5-isothiazolyl)phenol
描述
2-(4-Methyl-5-isothiazolyl)phenol is a heterocyclic aromatic compound featuring a phenol group substituted at the 2-position with a 4-methylisothiazole ring. The isothiazole moiety contains sulfur and nitrogen atoms at positions 1 and 2, respectively, distinguishing it from isoxazole (oxygen and nitrogen). This structural framework confers unique electronic, physicochemical, and biological properties, making it relevant in pharmaceuticals, agrochemicals, and materials science.
属性
CAS 编号 |
89296-04-8 |
|---|---|
分子式 |
C10H9NOS |
分子量 |
191.25 g/mol |
IUPAC 名称 |
2-(4-methyl-1,2-thiazol-5-yl)phenol |
InChI |
InChI=1S/C10H9NOS/c1-7-6-11-13-10(7)8-4-2-3-5-9(8)12/h2-6,12H,1H3 |
InChI 键 |
OKZWNVOUHRAQJF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SN=C1)C2=CC=CC=C2O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-5-isothiazolyl)phenol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Cyclohexadienone Formation: The cyclohexadienone moiety can be prepared via the oxidation of cyclohexadiene derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reaction: The final step involves coupling the thiazole ring with the cyclohexadienone moiety under basic conditions, often using a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-Methyl-5-isothiazolyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted thiazole derivatives
科学研究应用
2-(4-Methyl-5-isothiazolyl)phenol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
作用机制
The mechanism of action of 2-(4-Methyl-5-isothiazolyl)phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It can interfere with metabolic pathways or signal transduction pathways, leading to the inhibition of cell growth or induction of cell death.
相似化合物的比较
2-(5-Isoxazolyl)-4-methylphenol (CAS: 164171-56-6)
Structural Differences :
- Heteroatom Substitution : The target compound has an isothiazole (S, N) ring, whereas this analog contains an isoxazole (O, N) ring. Sulfur’s lower electronegativity compared to oxygen alters electron distribution, affecting acidity and reactivity.
Physicochemical Properties :
Functional Implications :
- Hydrogen Bonding: The phenolic –OH group in both compounds enables hydrogen bonding, critical in crystal packing (as per Etter’s graph-set analysis ) and biological target interactions.
- Solubility : The sulfur atom in isothiazole may increase lipophilicity compared to the oxygen-containing isoxazole, influencing solubility in organic solvents .
5-(4-Methylphenyl)isothiazole (CAS: 49602-75-7)
Structural Differences :
- Phenolic Group Absence: This compound lacks the hydroxyl group, reducing polarity and hydrogen-bonding capacity compared to this compound.
Physicochemical Properties :
| Property | 5-(4-Methylphenyl)isothiazole |
|---|---|
| Molecular Formula | C₁₀H₉NS |
| Molecular Weight (g/mol) | 175.25 |
| Melting Point | Not reported |
Functional Implications :
- Reactivity: The absence of –OH limits participation in acid-base or nucleophilic reactions, making it less versatile in synthesis than the phenolic analog.
- Bioactivity: Phenolic derivatives often exhibit enhanced biological activity due to hydrogen-bonding interactions, as seen in agrochemicals like acifluorfen ().
3-(Substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(substitutedphenyl)imidazolo]-Δ²-isoxazoline ()
Structural Differences :
- Core Heterocycle: This compound features an isoxazoline ring fused with an imidazole, contrasting with the simpler isothiazole-phenol system.
- Functional Groups : The presence of benzoyl and mercapto groups introduces additional steric and electronic complexity.
Key Research Findings
Biological Activity: Phenolic isothiazoles may mimic natural products with antioxidant or antimicrobial properties, whereas non-phenolic analogs like 5-(4-methylphenyl)isothiazole are less bioactive .
Crystallography: Hydrogen-bonding patterns in phenolic derivatives align with Etter’s graph-set analysis, favoring dimeric or chain motifs in crystal structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


